NNN glucoronide
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Overview
Description
N’-Nitrosonornicotine glucuronide is a metabolite of N’-Nitrosonornicotine, a tobacco-specific N-nitrosamine. N’-Nitrosonornicotine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer. It is formed during the curing process of tobacco and is widely used for biomonitoring tobacco exposure via smoke or smokeless tobacco products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Nitrosonornicotine glucuronide typically involves the glucuronidation of N’-Nitrosonornicotine. This process can be carried out enzymatically using β-glucuronidases or chemically using sodium hydroxide (NaOH). Enzymatic deconjugation is often less efficient compared to chemical methods .
Industrial Production Methods
Industrial production of N’-Nitrosonornicotine glucuronide involves the use of high-throughput methods to measure total N’-Nitrosonornicotine in human urine. This includes sample preparation, incubation, and chromatographic analysis .
Chemical Reactions Analysis
Types of Reactions
N’-Nitrosonornicotine glucuronide undergoes various chemical reactions, including hydrolysis and deconjugation. The hydrolysis of N’-Nitrosonornicotine glucuronide can be catalyzed by NaOH, leading to the formation of free N’-Nitrosonornicotine .
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for the hydrolysis of N’-Nitrosonornicotine glucuronide.
Enzymatic Deconjugation: β-glucuronidases are used for enzymatic deconjugation, although they are less efficient compared to chemical methods.
Major Products
The major product formed from the hydrolysis of N’-Nitrosonornicotine glucuronide is free N’-Nitrosonornicotine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-Nitrosonornicotine glucuronide involves its formation from N’-Nitrosonornicotine through the process of glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to N’-Nitrosonornicotine, forming the glucuronide conjugate . The glucuronide conjugate is more water-soluble and can be readily excreted from the body.
Comparison with Similar Compounds
N’-Nitrosonornicotine glucuronide can be compared with other glucuronide conjugates, such as:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, which is the major in vivo metabolite of morphine.
Paracetamol glucuronide: A common glucuronide formed from the metabolism of paracetamol.
Propofol glucuronide: Formed from the metabolism of the anaesthetic propofol.
N’-Nitrosonornicotine glucuronide is unique due to its specific formation from a tobacco-specific N-nitrosamine and its role in biomonitoring tobacco exposure .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNAJRIZSDTBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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